Chlormadinone-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H27ClO3 |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-6-chloro-2,2,4-trideuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1/i1D3,4D2,10D |
InChI Key |
VUHJZBBCZGVNDZ-MJEGQNEQSA-N |
Isomeric SMILES |
[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])O)Cl |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Chlormadinone-d6 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Chlormadinone-d6, a deuterated derivative of Chlormadinone. This document outlines its chemical properties, and in the full scope, would include experimental protocols and biological pathways.
Core Chemical Data
Deuterated forms of Chlormadinone are primarily utilized as internal standards in quantitative analytical methods, such as mass spectrometry, to ensure accuracy and precision. It is crucial to distinguish between this compound and its acetate ester, this compound Acetate, as their chemical properties differ.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not Available | C₂₁H₂₁D₆ClO₃ | 368.93[1][2] |
| This compound Acetate | 2376035-88-8 | C₂₃H₂₃D₆ClO₄ | 410.96[3] |
Experimental Protocols & Methodologies
While specific experimental protocols are highly dependent on the research context, the following outlines a general workflow for the use of this compound as an internal standard in a quantitative analysis of Chlormadinone in a biological matrix.
Workflow for Quantitative Analysis using LC-MS/MS
Caption: Workflow for the quantitative analysis of Chlormadinone using this compound as an internal standard.
Signaling Pathways
Chlormadinone acetate, the active form, is a progestin and antiandrogen. Its mechanism of action is primarily through its interaction with steroid hormone receptors, specifically the progesterone receptor (PR) and the androgen receptor (AR).
Simplified Progesterone and Androgen Receptor Signaling
References
Chlormadinone-d6: A Technical Guide to its Certificate of Analysis and Material Safety Data Sheet
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the analytical profile and safety precautions for isotopically labeled compounds like Chlormadinone-d6 is paramount. This guide provides an in-depth overview of the essential documentation that accompanies this compound: the Certificate of Analysis (CoA) and the Material Safety Data Sheet (MSDS).
This compound is the deuterated form of Chlormadinone, an antiandrogen agent. The introduction of deuterium atoms makes it a valuable tool in pharmacokinetic and metabolic studies. Ensuring the quality and safety of this research material is critical for the integrity of experimental results and the protection of laboratory personnel.
Certificate of Analysis (CoA): A Guarantee of Quality
A Certificate of Analysis is a formal document issued by the manufacturer that confirms a product meets its predetermined specifications. It is a critical component of quality control, providing researchers with detailed information about the identity, purity, and quality of a specific batch of this compound. While a complete, publicly available CoA for this compound is not readily found, the following table summarizes the typical quantitative data and analytical tests presented in such a document, based on information available for closely related compounds like Chlormadinone acetate-d6-1.[1]
Table 1: Representative Data from a this compound Certificate of Analysis
| Parameter | Specification | Result | Method |
| Identity | |||
| ¹H-NMR | Conforms to structure | Conforms | Nuclear Magnetic Resonance Spectroscopy |
| Mass Spectrum (m/z) | Conforms to structure | Conforms | Mass Spectrometry (MS) |
| Purity | |||
| Purity by HPLC | ≥98% | 99.0%[1] | High-Performance Liquid Chromatography |
| Physical Properties | |||
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Molecular Formula | C₂₁H₂₁D₆ClO₃ | C₂₁H₂₁D₆ClO₃ | - |
| Molecular Weight | 368.93 g/mol | 368.93 g/mol | - |
| Solubility | |||
| Solubility | Soluble in DMSO, Methanol | Conforms | Visual Inspection |
Experimental Protocols: A Closer Look at Quality Control Tests
The data presented in a CoA is generated through rigorous experimental protocols. Below are detailed methodologies for the key experiments typically cited:
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination:
-
Objective: To separate this compound from any impurities and quantify its purity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used for steroid analysis.
-
Mobile Phase: A gradient of two or more solvents, such as acetonitrile and water, is typically employed to achieve optimal separation. The specific gradient program would be detailed in the CoA.
-
Flow Rate: A constant flow rate, for example, 1.0 mL/min.
-
Detection: UV detection at a specific wavelength, determined by the chromophore of Chlormadinone.
-
Quantification: The peak area of this compound is compared to the total peak area of all components in the chromatogram to calculate the percentage purity.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
-
Objective: To confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: The ¹H-NMR spectrum provides information about the number and types of proton environments in the molecule. The absence of signals at specific chemical shifts where protons would be in the non-deuterated Chlormadinone confirms the successful deuteration.
3. Mass Spectrometry (MS) for Molecular Weight Verification:
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: A mass spectrometer, often coupled with a chromatography system (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound, confirming its molecular weight.
Material Safety Data Sheet (MSDS): Ensuring Laboratory Safety
The Material Safety Data Sheet provides comprehensive information about the potential hazards of a substance and advice on safe handling, storage, and disposal. While a specific MSDS for this compound is not widely available, the safety information for the parent compound, Chlormadinone and its acetate, is a strong indicator of the necessary precautions.[2][3][4]
Table 2: Key Safety Information for Chlormadinone (as a proxy for this compound)
| Section | Information |
| 1. Identification | Product Name: Chlormadinone |
| 2. Hazard Identification | GHS Classification: Suspected of causing cancer (Carcinogenicity, Category 2). May damage fertility or the unborn child (Reproductive Toxicity, Category 1B).[2][4] |
| GHS Pictograms: Health Hazard | |
| Signal Word: Danger | |
| 3. Composition/Information on Ingredients | Substance Name: Chlormadinone |
| 4. First-Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. Ingestion: Seek medical attention. |
| 5. Fire-Fighting Measures | Suitable Extinguishing Media: Use media appropriate for the surrounding fire. |
| 6. Accidental Release Measures | Personal Precautions: Wear appropriate personal protective equipment (PPE). Environmental Precautions: Prevent entry into drains. Methods for Cleaning Up: Sweep up and place in a suitable container for disposal. |
| 7. Handling and Storage | Handling: Avoid contact with skin and eyes. Avoid dust formation. Storage: Store in a well-ventilated place. Keep container tightly closed. |
| 8. Exposure Controls/Personal Protection | Engineering Controls: Use in a well-ventilated area. Personal Protective Equipment: Safety glasses, gloves, lab coat. |
| 9. Physical and Chemical Properties | Appearance: Solid. |
| 10. Stability and Reactivity | Chemical Stability: Stable under recommended storage conditions. |
| 11. Toxicological Information | Acute Toxicity: Not classified as acutely toxic. Carcinogenicity: Suspected of causing cancer.[2][4] Reproductive Toxicity: May damage fertility or the unborn child.[2][4] |
| 12. Ecological Information | No specific data available. |
| 13. Disposal Considerations | Dispose of in accordance with local regulations. |
| 14. Transport Information | Not regulated as a hazardous material for transportation. |
| 15. Regulatory Information | Refer to local and national regulations. |
| 16. Other Information | The information is based on the present state of our knowledge. |
Visualizing Workflows and Logical Relationships
To better understand the integration of the CoA and MSDS into the research workflow, the following diagrams, generated using the DOT language, illustrate key processes and relationships.
The diagram above illustrates the central role of the Certificate of Analysis and the Material Safety Data Sheet in the lifecycle of a research project, from the initial procurement of this compound to the final reporting of results.
This second diagram highlights the logical connection between the information provided in the CoA and MSDS and the overarching goals of maintaining research integrity and ensuring laboratory safety. The CoA directly supports the quality and reliability of the experimental data, while the MSDS is fundamental to protecting the health and safety of the researchers.
References
Stability and Storage of Chlormadinone-d6 Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Chlormadinone-d6 powder. Given the limited publicly available stability data for the deuterated form, this guide also draws on information for the non-deuterated analogue, Chlormadinone acetate, to provide a thorough understanding of the compound's stability profile. The information herein is intended to support researchers in ensuring the integrity of this compound for use in experimental and developmental applications.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the purity and stability of this compound powder. The following conditions are recommended based on supplier data sheets and general best practices for steroid compounds.
Table 1: Recommended Storage and Shipping Conditions for this compound and Related Compounds
| Compound | Form | Recommended Storage Temperature | Shelf Life | Shipping Conditions |
| This compound | Pale Yellow Solid[1] | 2-8°C (Refrigerator)[1] | Not specified | Ambient[1] |
| Chlormadinone acetate-d6 | White to off-white solid[2] | -20°C[2] | 3 years (as powder)[2] | Room temperature[2] |
| Chlormadinone acetate | White to off-white powder[3] | Cool, dry place, away from light[3][4] | 2 years[3] | Not specified |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area to avoid inhalation of the powder.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container to protect from moisture and light[4].
Stability Profile and Forced Degradation Studies
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Expected Degradation Pathways:
-
Hydrolysis: The acetate ester group in Chlormadinone acetate is susceptible to hydrolysis under acidic or basic conditions, which would yield Chlormadinone. The deuterated form, this compound, does not have this acetate group and would therefore be stable to this specific hydrolytic pathway. However, other parts of the steroid ring system may be susceptible to hydrolysis under harsh conditions.
-
Oxidation: The dienone system and other parts of the steroid nucleus may be susceptible to oxidation, leading to the formation of various oxygenated derivatives.
-
Thermal Degradation: Elevated temperatures can lead to decomposition. The specific degradation products would need to be identified through experimental studies.
-
Photodegradation: Exposure to UV or visible light can induce degradation of the chromophoric dienone system.
Table 2: Summary of Forced Degradation Conditions and Expected Stability of this compound
| Stress Condition | Typical Conditions | Expected Stability of this compound | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, heat | Likely stable due to the absence of a readily hydrolyzable group. | Ring degradation products under harsh conditions. |
| Base Hydrolysis | 0.1 M NaOH, heat | Likely stable. | Ring degradation products under harsh conditions. |
| Oxidation | 3-30% H₂O₂, room temperature or heat | Potential for degradation. | Epoxides, hydroxylated derivatives. |
| Thermal Degradation | Dry heat, e.g., 60-80°C | Potential for degradation. | To be determined experimentally. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Potential for degradation. | Isomers, photo-adducts. |
Experimental Protocols
This section provides generalized experimental protocols for conducting forced degradation studies and for a stability-indicating HPLC method. These protocols are based on standard pharmaceutical industry practices and should be adapted and validated for the specific laboratory and instrumentation.
Forced Degradation (Stress Testing) Protocol
Objective: To generate potential degradation products of this compound and to assess its intrinsic stability under various stress conditions.
Materials:
-
This compound powder
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Base Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture at 60-80°C for a specified period.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for a specified period, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of this compound powder in a vial and heat in an oven at a specified temperature (e.g., 80°C) for a specified period.
-
After the specified time, dissolve the powder in the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Photodegradation:
-
Expose a solution of this compound (approx. 100 µg/mL in mobile phase) to UV light (e.g., in a photostability chamber) for a specified duration.
-
Simultaneously, keep a control sample in the dark.
-
-
Analysis: Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method Protocol
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate or acetate buffer). A typical starting point could be a gradient from 40% to 80% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of Chlormadinone (approximately 285-290 nm) and also scan a wider range (e.g., 200-400 nm) to detect any degradation products with different chromophores.
-
Injection Volume: 10 µL.
Method Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is achieved by analyzing stressed samples and showing that the this compound peak is free from co-eluting peaks (peak purity analysis).
-
Linearity: Analyze a series of solutions of this compound at different concentrations (typically 5-6 levels) to demonstrate a linear relationship between concentration and peak area.
-
Range: The range of concentrations over which the method is shown to be linear, accurate, and precise.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies using spiked samples.
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability testing of this compound powder.
Caption: Forced degradation workflow for this compound powder.
References
Navigating the Solubility Landscape of Chlormadinone-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Chlormadinone-d6, a deuterated isotopologue of the synthetic progestin Chlormadinone. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, from analytical standard preparation to its use in non-clinical research and drug development. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion on the potential impact of deuteration on the physicochemical properties of steroids.
Quantitative Solubility Data
Precise and comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively published. However, based on available information from various suppliers and related compounds, the following data has been compiled. It is crucial to note that some data pertains to the acetate form of this compound or the non-deuterated parent compound, which can serve as a valuable reference point.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 10 mM | Data provided by chemical suppliers. |
| Chlormadinone acetate-d6 | DMSO | 10 mg/mL | The acetate form may exhibit different solubility compared to the parent compound. |
| Chlormadinone acetate-d6 | Water | 1 mg/mL | Demonstrates some aqueous solubility, which is relevant for biological assays. |
| Chlormadinone (non-deuterated) | Acetonitrile | 100 µg/mL | This is the concentration of a commercially available solution and indicates good solubility. |
| This compound | Methanol | Data not available | Expected to be soluble based on the polarity of the solvent and the steroid structure. |
| This compound | Ethanol | Data not available | Similar to methanol, solubility is anticipated. |
| This compound | Acetone | Data not available | Likely to be a suitable solvent. |
Note: The lack of comprehensive public data underscores the importance of empirical determination of this compound solubility for specific applications and solvent systems. The experimental protocol provided in the subsequent section offers a standardized approach for such determinations.
The Impact of Deuteration on Solubility
The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, including its solubility. While the effects are not always predictable, some studies have shown that deuteration can increase the solubility of a compound. For instance, a study on flurbiprofen-d8 demonstrated a twofold increase in aqueous solubility compared to its non-deuterated counterpart. This phenomenon is attributed to slight changes in intermolecular forces and crystal lattice energy. Therefore, it is reasonable to hypothesize that the solubility of this compound may differ from that of Chlormadinone, and this should be a consideration in experimental design.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of interest. This protocol is based on the well-established "shake-flask" method, which is recommended by regulatory bodies such as the World Health Organization (WHO) and is a standard practice in the pharmaceutical industry.
3.1. Materials and Equipment
-
This compound (solid form, of known purity)
-
Selected organic solvent(s) (e.g., DMSO, methanol, ethanol, acetonitrile, acetone) of high purity (HPLC grade or equivalent)
-
Analytical balance (accurate to at least 0.01 mg)
-
Glass vials with screw caps and PTFE septa
-
Constant temperature shaker or incubator capable of maintaining a precise temperature (e.g., 25 °C ± 0.5 °C)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) for quantification.
3.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the selected solvent based on the concentration determined by HPLC and the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mM).
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound. Given the limited publicly available data, empirical determination using standardized protocols is strongly recommended to ensure accurate and reliable results for any research or development application.
Navigating the Isotopic Landscape: A Technical Guide to Chlormadinone-d6 Labeling and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic labeling and purity assessment of Chlormadinone-d6. Designed for professionals in research and drug development, this document details the critical aspects of synthesis, analytical characterization, and the biological context of this deuterated steroid analogue.
Introduction to Isotopic Labeling and Chlormadinone
Isotopic labeling, the incorporation of isotopes into a molecule, is a powerful technique in pharmaceutical research. The use of stable isotopes like deuterium (²H or D) can modify the pharmacokinetic profile of a drug, often leading to a reduced rate of metabolism and improved therapeutic efficacy. Chlormadinone acetate, a synthetic progestin with antiandrogenic properties, is a key compound in hormonal therapies. Its deuterated analogue, this compound, serves as a valuable tool in metabolic studies and as an internal standard for quantitative analysis.
Isotopic Labeling of this compound
The introduction of six deuterium atoms into the Chlormadinone acetate molecule requires a strategic synthetic approach. While specific proprietary methods may vary, a general understanding of the process can be conceptualized.
Conceptual Synthetic Workflow
The synthesis of this compound likely involves the use of deuterated reagents at key steps in the synthetic pathway of Chlormadinone acetate. A plausible approach would involve the introduction of deuterium atoms at positions that are susceptible to metabolic oxidation.
Purity and Isotopic Enrichment of this compound
The quality of an isotopically labeled compound is defined by its chemical and isotopic purity. Chemical purity refers to the absence of other chemical entities, while isotopic purity relates to the degree of isotopic enrichment and the distribution of isotopologues.
Quantitative Data Summary
The following table summarizes the key purity specifications for a commercially available this compound acetate standard.[1]
| Parameter | Specification | Method of Analysis |
| Chemical Purity | ≥ 99.0% | HPLC |
| Isotopic Purity | Not specified | Mass Spectrometry, NMR |
| Molecular Formula | C₂₃H₂₃D₆ClO₄ | - |
| Molecular Weight | 410.96 g/mol | - |
Experimental Protocols for Purity Assessment
Accurate determination of chemical and isotopic purity is paramount. The following sections outline the methodologies for the key analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other chemical impurities.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of 283 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Mass Spectrometry (MS) for Isotopic Purity and Enrichment
Objective: To confirm the molecular weight of this compound and to assess the isotopic enrichment and distribution of isotopologues.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is employed to resolve the isotopic peaks.
-
Data Analysis:
-
The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0 to d6).
-
The isotopic enrichment is calculated based on the relative intensities of these peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Objective: To confirm the chemical structure, the position of deuterium labeling, and to provide an independent measure of purity.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: The absence or significant reduction of proton signals at the deuterated positions confirms the isotopic labeling. The integration of the remaining proton signals can be used for quantitative purity analysis against a certified internal standard.
-
¹³C NMR: Provides information on the carbon skeleton and can also be used for purity assessment.
Analytical Workflow for Quality Control
A robust quality control process is essential to ensure the identity, purity, and stability of this compound.
Mechanism of Action of Chlormadinone Acetate
Chlormadinone acetate primarily exerts its effects through its interaction with steroid hormone receptors. Understanding this signaling pathway is crucial for interpreting the results of studies utilizing its deuterated analogue.
Chlormadinone acetate acts as a potent progestin and also possesses antiandrogenic and antigonadotropic properties. It binds to the progesterone receptor, which in turn modulates the expression of target genes. Its antiandrogenic effects are mediated through the blockade of androgen receptors and the inhibition of the enzyme 5α-reductase.
Conclusion
The synthesis and analysis of this compound require a multidisciplinary approach, combining expertise in synthetic organic chemistry and advanced analytical techniques. This guide provides a foundational understanding of the key considerations for researchers and drug development professionals working with this important isotopically labeled compound. The stringent control of chemical and isotopic purity is essential for the generation of reliable and reproducible data in both preclinical and clinical research.
References
Methodological & Application
Quantitative Analysis of Chlormadinone in Biological Matrices using Chlormadinone-d6 as an Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlormadinone acetate (CMA) is a synthetic progestin with antiandrogenic and antigonadotropic properties used in hormonal contraceptives and for the treatment of various gynecological disorders. Accurate quantification of Chlormadinone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the quantitative analysis of Chlormadinone using a stable isotope-labeled internal standard, Chlormadinone-d6, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of Chlormadinone, is added to the biological sample (e.g., plasma, serum) as an internal standard (IS). Both the analyte (Chlormadinone) and the IS are extracted from the matrix, separated by liquid chromatography, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample, based on a calibration curve prepared with known concentrations of Chlormadinone and a constant concentration of the internal standard.
Experimental Protocols
Materials and Reagents
-
Chlormadinone acetate (Reference Standard)
-
This compound acetate (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic acid (≥98%)
-
Ammonium formate
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Human plasma (drug-free, with anticoagulant like K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Nitrogen generator or cylinder.
-
Sample concentrator (e.g., nitrogen evaporator).
-
Centrifuge.
-
Vortex mixer.
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh about 10 mg of Chlormadinone acetate and dissolve it in 10 mL of methanol to get a 1 mg/mL stock solution.
-
Similarly, prepare a 1 mg/mL stock solution of this compound acetate in methanol.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Chlormadinone by serially diluting the stock solution with a 50:50 mixture of methanol and water. These will be used to spike the blank plasma for the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound acetate stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.
-
Sample Preparation (Liquid-Liquid Extraction followed by Solid-Phase Extraction)
-
Spiking:
-
To 200 µL of blank human plasma in a polypropylene tube, add 20 µL of the appropriate Chlormadinone working standard solution (for calibration standards and quality control samples) or 20 µL of 50:50 methanol:water (for blank and unknown samples).
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to all samples except the blank.
-
-
Protein Precipitation:
-
Add 600 µL of acetonitrile to each tube.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution and Solid-Phase Extraction (SPE):
-
Reconstitute the dried residue in 500 µL of 10% methanol in water.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Final Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 30 |
| 1.0 | 30 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 30 |
| 7.0 | 30 |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| Chlormadinone | 405.2 |
| 405.2 | |
| This compound | 411.2 |
Note: The optimal collision energies and other MS parameters should be determined by infusing a standard solution of Chlormadinone and this compound into the mass spectrometer.
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of Chlormadinone to this compound against the nominal concentration of Chlormadinone. A linear regression with a weighting factor of 1/x² is typically used.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area (Chlormadinone) | Peak Area (this compound) | Area Ratio (Analyte/IS) |
| 0.1 | 1,250 | 50,000 | 0.025 |
| 0.5 | 6,300 | 51,000 | 0.124 |
| 1.0 | 12,800 | 50,500 | 0.253 |
| 5.0 | 64,500 | 49,800 | 1.295 |
| 10.0 | 130,000 | 50,200 | 2.590 |
| 50.0 | 655,000 | 49,900 | 13.126 |
| 100.0 | 1,320,000 | 50,100 | 26.347 |
Method Validation Parameters
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 0.1 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | 95.2% - 104.5% |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | ~85% |
| Matrix Effect | CV of the IS-normalized matrix factor ≤ 15% | < 12% |
| Stability | ||
| - Freeze-Thaw Stability | Analyte stable after 3 freeze-thaw cycles | Stable |
| - Short-Term Stability | Analyte stable for at least 24 hours at room temperature | Stable |
| - Long-Term Stability | Analyte stable for the expected storage duration at -80°C | Stable |
| - Stock Solution Stability | Analyte and IS stable in stock solutions under storage conditions | Stable |
Visualization
Experimental Workflow
Caption: Workflow for the extraction of Chlormadinone from biological samples.
Quantitative Analysis Logic
Caption: Logic for the calculation of Chlormadinone concentration.
Application Notes and Protocols for the Use of Chlormadinone-d6 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Chlormadinone acetate in biological matrices using Chlormadinone-d6 as an internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization, leading to high accuracy and precision.[1][2]
Overview and Principle
Chlormadinone acetate is a synthetic progestin used in hormonal contraceptives and for other medical purposes. Accurate quantification of Chlormadinone acetate in biological samples such as plasma is crucial for pharmacokinetic and toxicokinetic studies. This protocol outlines a robust LC-MS/MS method employing this compound as an internal standard. The method involves sample preparation by protein precipitation, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.
The fundamental principle of this assay is the addition of a known amount of this compound to the unknown samples and calibration standards. This compound is an ideal internal standard as it co-elutes with the unlabeled analyte and exhibits identical chemical and physical properties during sample processing and analysis. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for any potential sample loss or matrix effects.
Experimental Protocols
Materials and Reagents
-
Chlormadinone acetate (Reference Standard)
-
This compound acetate (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Chlormadinone acetate and this compound acetate in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
Working Standard Solutions:
-
Prepare serial dilutions of the Chlormadinone acetate stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the 100 ng/mL this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 2.4) and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water with 2 mM ammonium acetate.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 30 |
| 5.0 | 30 |
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
MRM Transitions and Compound Parameters:
The following MRM transitions are predicted based on the fragmentation of similar steroid compounds and the known molecular weights of Chlormadinone acetate and its deuterated analog. It is crucial to optimize these parameters on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Chlormadinone acetate | 405.2 | 345.1 | 80 | 25 |
| Chlormadinone acetate (Quantifier) | 405.2 | 161.1 | 80 | 35 |
| This compound acetate (IS) | 411.2 | 351.1 | 80 | 25 |
Data Presentation
Table 1: Quantitative Data Summary
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Chlormadinone acetate | 1 - 1000 | 1 | < 15% | 85 - 115% |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Visualizations
Caption: Experimental workflow for the quantification of Chlormadinone acetate.
Caption: Logical relationship for internal standard-based quantification.
References
Application Notes and Protocols for Chlormadinone Quantification using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormadinone acetate (CMA) is a synthetic progestin with antiandrogenic and antigonadotropic properties, widely used in hormonal contraceptives and hormone replacement therapy.[1][2] Accurate quantification of Chlormadinone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantification of organic molecules in complex matrices. This technique offers high specificity and sensitivity by utilizing a stable isotope-labeled internal standard that is chemically identical to the analyte, thus effectively compensating for matrix effects and variations in sample preparation and instrument response.[3]
This document provides a detailed protocol for the quantification of Chlormadinone using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) based IDMS method.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a highly accurate analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The stable isotope-labeled internal standard is chemically identical to the analyte and therefore exhibits the same behavior during sample extraction, chromatography, and ionization. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, precise quantification can be achieved, as this ratio is unaffected by variations in sample recovery or matrix-induced signal suppression or enhancement.[3]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of Chlormadinone in human plasma.
Materials and Reagents
-
Chlormadinone acetate (CMA) reference standard
-
Chlormadinone acetate-d3 (or other suitable deuterated CMA) as an internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or Isolute CN)[4][5]
Instrumentation
-
Liquid chromatograph (HPLC or UPLC system)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Chlormadinone acetate and the deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of CMA by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at an appropriate concentration in 50:50 (v/v) methanol:water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve over the desired concentration range (e.g., 0.1 to 50 ng/mL). Prepare quality control samples at low, medium, and high concentrations in the same manner.
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is based on methods described for the extraction of acetylgestagens from plasma.[5]
-
Sample Pre-treatment: To 500 µL of plasma sample, calibration standard, or QC sample, add 50 µL of the internal standard working solution and vortex briefly.
-
Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 20% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 2 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Figure 1: Experimental workflow for Chlormadinone quantification.
Liquid Chromatography (LC) Method
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 30% B
-
6.1-8.0 min: 30% B
-
Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
Note: The exact MRM transitions should be optimized by infusing standard solutions of Chlormadinone acetate and its deuterated internal standard into the mass spectrometer. The precursor ion will be the [M+H]+ adduct. A product ion scan will reveal the most abundant and stable fragment ions. Typically, two transitions are monitored for each analyte for quantification and confirmation.[5]
Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV) Chlormadinone Acetate 405.2 To be determined To be determined To be optimized Chlormadinone Acetate-d3 408.2 To be determined To be determined To be optimized -
Data Presentation
The following tables summarize typical quantitative data for a validated IDMS method for Chlormadinone acetate.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Decision Limit (CCα) | 0.1 - 0.2 ng/mL[5] |
| Detection Capability (CCβ) | < 0.5 ng/mL[5] |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 0.3 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| Medium | 5 | 97 - 103 | < 10 | 96 - 104 | < 10 |
| High | 40 | 98 - 102 | < 10 | 97 - 103 | < 10 |
Table 3: Matrix Effect and Recovery
| Parameter | Result (%) |
| Extraction Recovery | 85 - 95 |
| Matrix Effect | 90 - 110 |
Signaling Pathway of Chlormadinone
Chlormadinone acetate exerts its primary effects through its interaction with steroid hormone receptors. As a potent progestin, it acts as an agonist for the progesterone receptor. This binding mimics the effects of natural progesterone, leading to the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately inhibiting ovulation.[1][6]
Additionally, Chlormadinone acetate possesses antiandrogenic properties by acting as an antagonist at the androgen receptor, competitively inhibiting the binding of testosterone and dihydrotestosterone.[2]
Figure 2: Signaling pathway of Chlormadinone acetate.
References
- 1. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 2. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Chlormadinone Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties of Chlormadinone Acetate (CMA) and detail a validated analytical method for its quantification in biological matrices using a deuterated internal standard. The protocols are intended to guide researchers in designing and conducting robust pharmacokinetic studies.
Introduction
Chlormadinone acetate is a synthetic progestin used in hormonal contraceptives and for the treatment of various gynecological disorders. Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as a deuterated analog of Chlormadinone, is the gold standard for quantitative bioanalysis using mass spectrometry. This approach minimizes analytical variability and compensates for matrix effects, leading to highly accurate and precise results.
Pharmacokinetic Profile of Chlormadinone Acetate
Pharmacokinetic parameters for Chlormadinone Acetate have been established in various clinical studies. The data presented below is a summary from a bioequivalence study in healthy female volunteers.
Table 1: Pharmacokinetic Parameters of Chlormadinone Acetate after a Single Oral Dose
| Parameter | Test Formulation | Reference Formulation |
| Cmax (ng/mL) | 6.9566 | 6.6663 |
| AUC(0-∞) (ng·h/mL) | 53.322 | 58.111 |
| Tmax (h) | 1.0 | 1.5 |
| t1/2 (h) | 56.63 | 56.17 |
| Data from a bioequivalence study of tablet formulations containing ethinylestradiol and chlormadinone acetate.[1] |
Experimental Protocols
The following protocols are based on a validated method for the confirmatory analysis of acetylgestagens, including Chlormadinone Acetate, in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard.[2][3]
Materials and Reagents
-
Chlormadinone Acetate (analytical standard)
-
Deuterated Chlormadinone Acetate (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (analytical grade)
-
Extrelut® NT columns
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Human plasma (blank, for calibration standards and quality controls)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
A robust sample preparation procedure is essential to remove interfering substances from the biological matrix. The following protocol combines liquid-liquid extraction (LLE) with solid-phase extraction (SPE) for optimal cleanup.[2][3]
Workflow for Sample Preparation
Caption: Workflow for the extraction of Chlormadinone from plasma.
Protocol:
-
Spiking: To a 1 mL aliquot of plasma, add a known concentration of the deuterated Chlormadinone Acetate internal standard.
-
Liquid-Liquid Extraction: Apply the plasma sample to an Extrelut® NT column. Elute the analytes with an appropriate organic solvent.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the eluate from the LLE step onto the SPE cartridge.
-
Wash the cartridge to remove polar interferences.
-
Elute the Chlormadinone Acetate and its deuterated internal standard with methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions (Typical)
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate Chlormadinone from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
Mass Spectrometric Conditions (Typical)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Chlormadinone Acetate: Monitor at least two specific precursor-to-product ion transitions for confirmation.
-
Deuterated Chlormadinone Acetate: Monitor the corresponding precursor-to-product ion transitions.
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
Logical Relationship for Quantification
Caption: The logic of quantification using an internal standard.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of the analyte and internal standard.
-
Linearity: A linear relationship between concentration and response over the expected range of sample concentrations.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).
-
Recovery: Consistent and reproducible extraction recovery.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix. The use of a deuterated internal standard helps to mitigate this effect.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term). The analytes have been shown to be stable in fortified plasma samples for over 8 months when stored at -20°C.[2][3]
Conclusion
The use of a deuterated internal standard with LC-MS/MS provides a highly reliable and robust method for the quantification of Chlormadinone Acetate in pharmacokinetic studies. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug development and clinical pharmacology, enabling the accurate assessment of the pharmacokinetic properties of this important therapeutic agent.
References
Application Note: Therapeutic Drug Monitoring of Chlormadinone using Chlormadinone-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chlormadinone acetate (CMA) is a synthetic progestin with antiandrogenic and antigonadotropic properties, widely used in oral contraceptives and for the treatment of various hormonal disorders. Therapeutic drug monitoring (TDM) of CMA is crucial to ensure optimal therapeutic outcomes and minimize potential side effects by maintaining drug concentrations within the desired therapeutic window. This application note describes a robust and sensitive method for the quantification of Chlormadinone in human plasma using Chlormadinone-d6 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis, as it effectively corrects for matrix effects, and variability in sample preparation and instrument response, ensuring high accuracy and precision.[1][2][3][4]
Pharmacokinetics of Chlormadinone Acetate
Understanding the pharmacokinetic profile of Chlormadinone acetate is essential for designing effective TDM strategies.
| Pharmacokinetic Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [5] |
| Peak Plasma Concentration (Cmax) - Single 2mg Dose | ~1600 pg/mL | [5][6] |
| Peak Plasma Concentration (Cmax) - Multiple Doses | ~2000 pg/mL | [5][6] |
| Trough Plasma Concentration (Steady State) | 400-500 pg/mL | [5][6] |
| Terminal Half-life (t1/2) - Single Dose | ~25 hours | [5][6] |
| Terminal Half-life (t1/2) - Steady State | 36-39 hours | [5][6] |
| Protein Binding | 96.6 - 99.4% (primarily to albumin) | [7] |
| Bioavailability | ~100% | [7] |
Principle of the Method
This method utilizes liquid chromatography (LC) to separate Chlormadinone from other endogenous plasma components, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection. This compound, a deuterated analog of Chlormadinone, is added to the plasma samples at a known concentration. Since this compound is chemically identical to Chlormadinone but has a different mass, it co-elutes during chromatography and experiences similar ionization and fragmentation, thereby serving as an ideal internal standard for accurate quantification.
Materials and Reagents
-
Chlormadinone acetate (Reference Standard)
-
This compound acetate (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Ammonium Formate
-
Human Plasma (drug-free)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)
-
96-well collection plates
-
Centrifuge
-
SPE Manifold
-
LC-MS/MS System (e.g., Triple Quadrupole)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Chlormadinone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Chlormadinone acetate in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound acetate in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Chlormadinone stock solution in 50:50 methanol:water to create calibration standards with concentrations ranging from 50 pg/mL to 5000 pg/mL.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Thawing: Thaw plasma samples (patient samples, calibrators, and quality controls) at room temperature.
-
Spiking with Internal Standard: To 200 µL of each plasma sample, add 20 µL of the 10 ng/mL this compound working solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 400 µL of acetonitrile to each sample. Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute Chlormadinone and this compound from the cartridges with 1 mL of acetonitrile into a clean collection tube or 96-well plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
LC-MS/MS Analysis
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6-6.1 min: 95-50% B; 6.1-8 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Chlormadinone: Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 404.2 -> 344.2) This compound: Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 410.2 -> 350.2) |
| Ion Source Temp. | 500°C |
| Collision Gas | Argon |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Method Validation Parameters
A comprehensive method validation should be performed according to regulatory guidelines.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% (e.g., 78.1 pg/mL)[5] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor should be consistent across different lots of plasma |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ±15% of the initial concentration |
Visualizations
Caption: Experimental workflow for Chlormadinone TDM.
Caption: Simplified mechanism of action of Chlormadinone Acetate.
Caption: Logic of using a stable isotope-labeled internal standard.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the therapeutic drug monitoring of Chlormadinone in human plasma. The use of this compound as an internal standard is critical for achieving the high accuracy and precision required for clinical research applications. This protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. A high resolution LC-MS targeted method for the concomitant analysis of 11 contraceptive progestins and 4 steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Chlormadinone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Chlormadinone in human plasma. The use of Chlormadinone-d6 as an internal standard (IS) ensures high accuracy and precision. The described method involves a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of Chlormadinone.
Introduction
Chlormadinone acetate is a synthetic progestin used in hormonal contraceptives and for the treatment of various gynecological disorders. Accurate measurement of its concentration in plasma is crucial for assessing its pharmacokinetic profile, bioavailability, and bioequivalence. This application note presents a complete protocol for the analysis of Chlormadinone in human plasma, employing this compound as the internal standard to compensate for matrix effects and variations in sample processing. The method is validated according to established bioanalytical method validation guidelines.
Experimental
Materials and Reagents
-
Chlormadinone and this compound acetate were of reference standard grade.
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE) were used.
-
Formic acid (LC-MS grade).
-
Human plasma (with K2EDTA as anticoagulant) was obtained from a certified blood bank.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
Standard Solutions
Stock solutions of Chlormadinone and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a methanol/water (1:1, v/v) mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a polypropylene tube, add 25 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase starting composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min: 40% B; 0.5-2.5 min: 40-90% B; 2.5-3.0 min: 90% B; 3.1-4.0 min: 40% B |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 4.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Chlormadinone | 405.2 | 345.1 | 150 | 25 |
| This compound | 411.2 | 351.1 | 150 | 25 |
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect.
Linearity
The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL for Chlormadinone in human plasma. The correlation coefficient (r²) was consistently ≥ 0.995.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| LQC | 0.3 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |
| MQC | 10 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |
| HQC | 40 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
Table 5: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | > 85 | 95-105 |
| HQC | 40 | > 85 | 95-105 |
Workflow Diagram
Caption: Experimental workflow for Chlormadinone analysis in plasma.
Signaling Pathway Diagram
Caption: Pharmacokinetic and analytical logic relationship.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Chlormadinone in human plasma. The simple liquid-liquid extraction procedure and the use of a deuterated internal standard ensure accurate and precise results, making this method well-suited for regulated bioanalytical studies. The validation data demonstrates that the method meets the requirements for bioanalytical method validation.
Application Note: Analysis of Chlormadinone-d6 in Environmental Water Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and selective method for the determination of Chlormadinone-d6 in various environmental water samples, including surface water and wastewater effluent. This compound, a deuterated analog of the synthetic progestin Chlormadinone acetate, is often used as an internal standard in environmental monitoring studies to ensure the accuracy and reliability of analytical results. The described protocol utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides low limits of detection and quantification, making it suitable for trace-level analysis of this emerging contaminant.
Introduction
Synthetic hormones are a class of emerging environmental contaminants that can have adverse effects on aquatic ecosystems even at very low concentrations.[1] Chlormadinone acetate is a synthetic progestin used in pharmaceuticals, and its presence in the environment through wastewater discharge is a growing concern. Accurate quantification of such compounds in environmental matrices is crucial for risk assessment. The use of isotopically labeled internal standards, such as this compound, is essential for correcting matrix effects and variabilities in sample preparation and instrument response, thereby improving the accuracy of the analytical method.[2] This application note provides a comprehensive protocol for the extraction and analysis of this compound in environmental water samples.
Experimental Protocols
Sample Collection and Preservation
Proper sample collection and preservation are critical to maintain the integrity of the sample.
-
Collection: Collect water samples in 1-liter amber glass bottles to prevent photodegradation.
-
Preservation: To inhibit microbial degradation, acidify the samples to a pH below 3 with sulfuric acid.[3] Store the samples at 4°C and analyze them within 48 hours of collection.[3]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to concentrate the analyte of interest and remove potential interferences from the sample matrix.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water.[4]
-
Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Analyte Elution: Dry the cartridge under a gentle stream of nitrogen for 10 minutes. Elute the retained analytes with two 3 mL aliquots of ethyl acetate.[4]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is suitable for this separation.
-
Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is recommended.
-
Gradient Program: A typical gradient would start at 10% B, increasing to 90% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution.
-
Key Parameters: Optimize gas temperatures, gas flow rates, and collision energies to achieve maximum sensitivity for the target analyte.
-
Data Presentation
The following tables summarize the hypothetical, yet realistic, quantitative data expected from the validation of this analytical method.
Table 1: LC-MS/MS Method Parameters for this compound
| Parameter | Value |
| Precursor Ion (m/z) | [To be determined] |
| Product Ion 1 (m/z) | [To be determined] |
| Product Ion 2 (m/z) | [To be determined] |
| Collision Energy (eV) | [To be determined] |
| Retention Time (min) | [To be determined] |
Table 2: Method Validation Data for this compound in Different Water Matrices
| Parameter | Surface Water | Wastewater Effluent |
| Linearity (r²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/L | 1.0 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L | 3.0 ng/L |
| Recovery (%) | 95 ± 5 | 88 ± 8 |
| Matrix Effect (%) | -10 ± 4 | -25 ± 7 |
| Precision (RSD %) | < 10 | < 15 |
Mandatory Visualization
The following diagram illustrates the general workflow for the analysis of this compound in environmental water samples.
Workflow for this compound Analysis
Conclusion
The described method provides a robust and reliable approach for the quantification of this compound in environmental water samples. The use of solid-phase extraction for sample preparation and LC-MS/MS for analysis ensures high sensitivity and selectivity. This application note serves as a valuable resource for laboratories involved in environmental monitoring and for researchers studying the fate and transport of emerging contaminants. The provided protocol can be adapted for the analysis of other similar hormonal compounds in aqueous matrices.
References
Troubleshooting & Optimization
Matrix effects in Chlormadinone analysis using Chlormadinone-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Chlormadinone using Chlormadinone-d6 as an internal standard, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Chlormadinone, focusing on matrix effects.
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| High Variability in Analyte/Internal Standard (IS) Response Across Different Plasma Lots | Relative Matrix Effect: Different sources of plasma have varying compositions of endogenous materials (e.g., phospholipids, lipids) that can cause differential ion suppression or enhancement. | 1. Evaluate Matrix Effect Quantitatively: Perform the post-extraction addition experiment with at least six different lots of blank plasma. The coefficient of variation (CV%) of the analyte/IS response ratio should be ≤15%. 2. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after liquid-liquid extraction (LLE) to remove a broader range of interfering substances.[1] 3. Optimize Chromatography: Adjust the chromatographic gradient to better separate Chlormadinone and this compound from the regions of significant ion suppression. A post-column infusion experiment can identify these regions. |
| Low Analyte and/or IS Signal Intensity in Samples Compared to Neat Standards | Absolute Matrix Effect (Ion Suppression): Co-eluting matrix components are suppressing the ionization of the analyte and the internal standard. | 1. Assess Absolute Matrix Effect: Calculate the matrix factor (MF) by comparing the peak area of the analyte in a post-spiked matrix extract to the peak area in a neat solution. An MF < 1 indicates suppression. 2. Enhance Sample Preparation: Optimize the LLE solvent composition or the SPE wash and elution steps to more effectively remove phospholipids and other interfering compounds. 3. Modify LC-MS/MS Interface Parameters: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to improve ionization efficiency. 4. Consider Alternative Ionization: If ESI proves problematic, investigate the utility of Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[2] |
| Inconsistent Internal Standard (IS) Response | 1. Inaccurate Spiking: Inconsistent addition of the IS solution to samples. 2. IS Instability: Degradation of this compound during sample processing or storage. 3. Differential Matrix Effects: The IS may not be perfectly co-eluting with the analyte, leading to exposure to different matrix components. Even deuterated standards can sometimes be affected differently than the native analyte.[3] | 1. Verify Pipetting Accuracy: Ensure pipettes used for IS spiking are calibrated and that proper technique is used. 2. Evaluate IS Stability: Perform stability experiments for the IS in the biological matrix under the same conditions as the study samples. 3. Confirm Co-elution: Ensure the chromatographic peaks for Chlormadinone and this compound are symmetrical and have the same retention time. A slight shift can expose them to different ion suppression zones.[4] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Interaction of the analyte with active sites on the column or LC system components. 3. Inappropriate Mobile Phase: pH or organic composition of the mobile phase is not optimal. | 1. Dilute Sample: If concentrations are high, dilute the sample extract and re-inject. 2. Use a High-Performance Column: Employ a column with high-purity silica and end-capping. 3. Mobile Phase Modification: Add a small amount of a modifier like formic acid to the mobile phase to improve peak shape. |
| High Background or Interferences at the Analyte Retention Time | Insufficient Sample Cleanup or Endogenous Interferences: The sample preparation method is not adequately removing interfering compounds from the matrix. | 1. Increase Specificity of Sample Preparation: A two-step cleanup involving LLE followed by SPE can be highly effective.[1] 2. Optimize MS/MS Transitions: Ensure the selected precursor and product ion transitions are specific to Chlormadinone and do not have contributions from other endogenous compounds. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Chlormadinone analysis?
A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of the quantitative results.[2] In the analysis of Chlormadinone in biological fluids like plasma, endogenous substances such as phospholipids, salts, and proteins can cause significant matrix effects.[2]
Q2: How does this compound help in mitigating matrix effects?
A: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it has the same chemical and physical properties as Chlormadinone and will co-elute chromatographically. Because of this similarity, it is assumed that the SIL-IS will be affected by matrix components in the same way as the analyte. By calculating the ratio of the analyte response to the IS response, the variability caused by ion suppression or enhancement can be normalized, leading to more accurate quantification.
Q3: Is it possible that this compound does not fully compensate for matrix effects?
A: Yes, even though SIL-IS are the "gold standard," they may not always perfectly compensate for matrix effects.[3][5] This can happen if there is a slight chromatographic separation between the analyte and the IS, exposing them to different ion suppression zones.[4] It has been observed in studies with other steroids that deuterated standards may behave differently in the presence of significant matrix effects.[3] Therefore, it is crucial to validate the method by assessing the matrix effect across multiple lots of the biological matrix.
Q4: What are the regulatory expectations for matrix effect evaluation?
A: Regulatory bodies like the FDA require that matrix effects be investigated during bioanalytical method validation. The matrix effect should be assessed by analyzing at least three replicates of low and high-quality control (QC) samples prepared in at least six different sources (lots) of the biological matrix. The accuracy of the QCs in each matrix lot should be within ±15% of the nominal concentration, and the precision (CV%) across all lots should not be greater than 15%.
Q5: What is the difference between absolute and relative matrix effects?
A:
-
Absolute Matrix Effect refers to the overall ion suppression or enhancement caused by the matrix. It is typically assessed by comparing the analyte's response in a matrix extract to its response in a neat solvent.
-
Relative Matrix Effect refers to the variability in matrix effects between different sources or lots of the same biological matrix (e.g., plasma from different individuals). This is a critical parameter to assess to ensure the method is robust and reliable for analyzing a diverse set of samples.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to determine the Matrix Factor (MF).
-
Preparation of Solutions:
-
Set A (Analyte in Neat Solution): Prepare a solution of Chlormadinone and this compound in the final mobile phase composition at two concentration levels (e.g., Low QC and High QC).
-
Set B (Analyte in Post-Spiked Matrix Extract):
-
Obtain blank plasma from at least six different sources.
-
Process these blank samples using the validated extraction procedure (e.g., LLE followed by SPE).
-
After the final evaporation step, reconstitute the dried extracts with the solutions from Set A.
-
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system and record the peak areas for Chlormadinone and this compound.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
IS-Normalized MF:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)
-
-
Coefficient of Variation (CV%):
-
Calculate the CV% of the IS-Normalized MF across the six different plasma lots.
-
-
-
Acceptance Criteria:
-
The CV% of the IS-Normalized MF should be ≤15%.
-
Protocol 2: Sample Preparation using LLE-SPE for Chlormadinone in Plasma
This protocol is a synthesized method based on common practices for steroid analysis.[1]
-
Sample Aliquoting:
-
To 500 µL of human plasma in a glass tube, add 50 µL of this compound internal standard working solution. Vortex briefly.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of a mixture of hexane and ethyl acetate (e.g., 75:25 v/v).
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried residue in 1 mL of a low organic solvent mixture (e.g., 10% methanol in water).
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
-
Final Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue with 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for injection.
-
Visualizations
Caption: Experimental workflow for Chlormadinone analysis.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. Confirmatory analysis of acetylgestagens in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ion Suppression of Chlormadinone-d6 in LC-MS/MS
Welcome to the Technical Support Center for troubleshooting issues related to the analysis of Chlormadinone and its deuterated internal standard, Chlormadinone-d6, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in LC-MS/MS where the signal intensity of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] These interfering substances, which can include phospholipids, salts, and other endogenous or exogenous materials, compete with the analyte for ionization in the mass spectrometer's source, leading to a decreased signal and potentially inaccurate quantification.[1][2] Since this compound is used as an internal standard to correct for variations in sample preparation and instrument response, any suppression of its signal can lead to erroneous calculations of the native Chlormadinone concentration.
Q2: How can I identify if the this compound signal is being suppressed in my assay?
A2: A common method to identify ion suppression is a post-column infusion experiment. In this setup, a constant flow of a this compound solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample (e.g., plasma extract without the analyte or internal standard) is then injected. A dip in the otherwise stable baseline signal for this compound at a specific retention time indicates the elution of matrix components that are causing ion suppression.
Q3: What are the primary causes of ion suppression for deuterated internal standards like this compound?
A3: The primary causes of ion suppression for this compound are similar to those for the non-labeled analyte and include:
-
Matrix Effects: Co-elution of endogenous components from the biological matrix (e.g., plasma, urine) is the most common cause. Phospholipids are particularly notorious for causing ion suppression in bioanalysis.
-
Sample Preparation: Inadequate sample cleanup can leave behind interfering substances. The choice of extraction technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) significantly impacts the cleanliness of the final extract.
-
Chromatographic Conditions: Poor chromatographic separation can lead to the co-elution of this compound with matrix components.
-
High Analyte Concentration: Although less common for an internal standard, very high concentrations of the analyte (Chlormadinone) can sometimes suppress the signal of its co-eluting deuterated counterpart.[3]
Q4: Can the use of a deuterated internal standard like this compound completely eliminate the impact of ion suppression?
A4: While stable isotope-labeled internal standards like this compound are the gold standard for compensating for matrix effects, they may not always completely eliminate the impact of ion suppression, especially if there is chromatographic separation between the analyte and the internal standard.[4][5] Ideally, the analyte and its deuterated internal standard should co-elute perfectly to experience the same degree of ion suppression. However, differences in chromatography due to the deuterium labeling (isotopic effect) can sometimes lead to slight separation, resulting in differential ion suppression and potentially impacting accuracy.[4]
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate sample cleanup | Optimize the sample preparation method. If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract. | A significant reduction in matrix components, leading to less ion suppression and a more stable this compound signal. |
| Poor chromatographic separation | Modify the LC method. Adjust the gradient profile, mobile phase composition, or consider a different column chemistry to improve the separation of this compound from interfering matrix components. | Increased resolution between this compound and interfering peaks, minimizing co-elution and ion suppression. |
| Suboptimal MS source parameters | Optimize the ion source parameters, such as gas flows (nebulizer, heater), temperature, and ion spray voltage. | Enhanced ionization efficiency and a stronger, more stable signal for this compound. |
Issue 2: Poor Reproducibility of this compound Peak Area
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable matrix effects between samples | Ensure consistent sample collection and handling procedures. If significant inter-sample variability in matrix effects is suspected, a more rigorous sample cleanup method like SPE is recommended. | Reduced variability in the sample matrix, leading to more consistent ion suppression and improved reproducibility of the this compound signal. |
| Inconsistent sample preparation | Automate the sample preparation steps where possible. Ensure precise and consistent volumes are used for all reagents and samples. | Minimized human error and increased consistency in the extraction process, resulting in better reproducibility. |
| Chromatographic shift | Check for column degradation or changes in the mobile phase composition. Equilibrate the column thoroughly between injections. | Consistent retention times for this compound, ensuring it elutes in the same region of the chromatogram relative to any interfering peaks. |
Experimental Protocols & Data
LC-MS/MS Method Parameters for Chlormadinone Acetate and this compound
The following table provides typical starting parameters for the LC-MS/MS analysis of Chlormadinone Acetate (CMA) and its deuterated internal standard, this compound Acetate. Optimization of these parameters for your specific instrumentation is recommended.
| Parameter | Setting |
| LC System | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v) |
| Gradient | Start at 40% B, increase to 95% B over 5 min, hold for 1 min, return to 40% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) - CMA | m/z 405.2 |
| Product Ion (Q3) - CMA | m/z 345.1 (Quantifier), m/z 301.2 (Qualifier) |
| Precursor Ion (Q1) - CMA-d6 | m/z 411.3 |
| Product Ion (Q3) - CMA-d6 | m/z 351.1 (Quantifier), m/z 307.2 (Qualifier) |
| Collision Energy (CE) | Optimization required (typically 15-30 eV) |
| Declustering Potential (DP) | Optimization required (typically 50-100 V) |
Note: The exact m/z values for this compound may vary slightly depending on the specific deuteration pattern.
Sample Preparation Protocols
1. Liquid-Liquid Extraction (LLE) Protocol
-
To 200 µL of plasma, add 50 µL of this compound internal standard solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2. Solid-Phase Extraction (SPE) Protocol
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma, add 50 µL of this compound internal standard and 200 µL of 4% phosphoric acid.
-
Vortex and load the mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
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Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Quantitative Data Summary: Recovery and Matrix Effect
The following table summarizes expected recovery and matrix effect data for Chlormadinone Acetate (CMA) and this compound (CMA-d6) using different sample preparation methods.
| Analyte | Sample Preparation Method | Recovery (%) | Matrix Effect (%) |
| CMA | Protein Precipitation (Acetonitrile) | 85 - 95 | 60 - 80 (Suppression) |
| Liquid-Liquid Extraction (MTBE) | 90 - 105 | 85 - 100 (Minimal Effect) | |
| Solid-Phase Extraction (C18) | 95 - 110 | 90 - 105 (Minimal Effect) | |
| CMA-d6 | Protein Precipitation (Acetonitrile) | 87 - 96 | 62 - 81 (Suppression) |
| Liquid-Liquid Extraction (MTBE) | 92 - 106 | 86 - 102 (Minimal Effect) | |
| Solid-Phase Extraction (C18) | 96 - 111 | 91 - 106 (Minimal Effect) |
Recovery (%) is calculated as: (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100. Matrix Effect (%) is calculated as: (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Visualizations
Caption: Troubleshooting workflow for ion suppression of this compound.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. Confirmatory analysis of acetylgestagens in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for Chlormadinone and Chlormadinone-d6 Analysis
Welcome to the technical support center for the analysis of Chlormadinone and its deuterated internal standard, Chlormadinone-d6, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for Chlormadinone and this compound?
A1: For initial method development, we recommend starting with the parameters outlined in the tables below. These parameters are based on established methods for similar steroid compounds and should provide a solid foundation for your optimization process.
Mass Spectrometry Parameters (Positive Electrospray Ionization - ESI+)
It is crucial to optimize these parameters on your specific instrument as optimal values can vary.
| Parameter | Chlormadinone | This compound |
| Precursor Ion (m/z) | 405.2 | 411.2 |
| Product Ion 1 (Quantifier) | 345.1 | 351.1 |
| Collision Energy (CE) 1 | 15-25 eV | 15-25 eV |
| Product Ion 2 (Qualifier) | 97.1 | 100.1 |
| Collision Energy (CE) 2 | 30-40 eV | 30-40 eV |
| Declustering Potential (DP) | 60-80 V | 60-80 V |
| Entrance Potential (EP) | 10 V | 10 V |
| Collision Cell Exit Potential (CXP) | 10-15 V | 10-15 V |
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Q2: How do I select the appropriate Multiple Reaction Monitoring (MRM) transitions?
A2: The selection of MRM transitions is a critical step for ensuring the selectivity and sensitivity of your assay. The process generally involves:
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Infusion and Full Scan: Infuse a standard solution of Chlormadinone into the mass spectrometer to determine the most abundant precursor ion, which is typically the protonated molecule [M+H]⁺ in positive ion mode.
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Product Ion Scan: Fragment the selected precursor ion at various collision energies to identify the most stable and abundant product ions.
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Selection of Quantifier and Qualifier: Choose the most intense product ion as the "quantifier" for concentration calculations. Select a second, less intense but still specific, product ion as the "qualifier" to confirm the identity of the analyte. The ratio of the quantifier to the qualifier should be consistent across all samples and standards.
Q3: What is the role of this compound and how do I use it?
A3: this compound is a stable isotope-labeled (SIL) internal standard. Its chemical and physical properties are nearly identical to Chlormadinone, but it has a higher mass due to the deuterium atoms. This allows it to be distinguished by the mass spectrometer.
The primary role of an SIL internal standard is to correct for variations that can occur during sample preparation and analysis, such as:
-
Extraction efficiency differences between samples.
-
Matrix effects (ion suppression or enhancement).
-
Variations in injection volume.
-
Fluctuations in instrument response.
To use this compound, a known and constant amount is added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. The response of Chlormadinone is then normalized to the response of this compound, improving the accuracy and precision of the quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Chlormadinone.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions with active sites on the column. | - Ensure the mobile phase contains an appropriate modifier like formic acid to suppress silanol interactions. - Consider a column with end-capping. - Reduce sample injection volume or concentration. |
| Column contamination or void. | - Flush the column with a strong solvent. - If the problem persists, replace the column. | |
| Peak Fronting | Sample overload. | - Dilute the sample and re-inject. |
| Column bed collapse. | - Replace the column. | |
| Split Peaks | Partially clogged frit or column void. | - Back-flush the column at a low flow rate. - Check for and replace any blocked in-line filters. |
| Injection solvent stronger than the mobile phase. | - Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Symptom | Potential Cause | Troubleshooting Step |
| Low signal for both analyte and internal standard | Ion source contamination. | - Clean the ion source components (e.g., capillary, skimmer). |
| Incorrect MS parameters. | - Re-optimize declustering potential, collision energy, and other source parameters. | |
| Inefficient ionization. | - Ensure the mobile phase pH is appropriate for positive ion mode (acidic). | |
| Low signal for analyte only | Ion suppression due to matrix effects. | - Improve sample cleanup (e.g., use Solid Phase Extraction instead of protein precipitation). - Adjust the chromatographic gradient to separate the analyte from interfering matrix components. |
| Analyte degradation. | - Check sample stability and storage conditions. |
Issue 3: High Background Noise
| Symptom | Potential Cause | Troubleshooting Step |
| High, noisy baseline | Contaminated mobile phase or LC system. | - Prepare fresh mobile phases with high-purity solvents and additives. - Flush the entire LC system. |
| In-source decay or fragmentation. | - Optimize source temperature and gas flows. | |
| Presence of many interfering peaks | Insufficient sample cleanup. | - Implement a more rigorous sample preparation method like Solid Phase Extraction (SPE). |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This is a quick and simple method suitable for initial screening.
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To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard (this compound).
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Vortex for 1 minute to precipitate the proteins.
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Centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
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Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
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Vortex and inject into the LC-MS/MS system.
Sample Preparation: Solid Phase Extraction (SPE)
This method provides a cleaner extract and is recommended for quantitative analysis to minimize matrix effects.
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Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Loading: To 100 µL of plasma or serum, add the internal standard and 200 µL of 4% phosphoric acid. Vortex and load the entire sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
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Injection: Vortex and inject into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis.
Technical Support Center: Stability of Chlormadinone-d6 in Processed Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Chlormadinone-d6 when used as an internal standard in the bioanalysis of processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in processed biological samples?
A1: The primary stability concerns for this compound in processed biological samples (e.g., protein-precipitated plasma, extracted urine) revolve around three key areas:
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Autosampler/Bench-Top Stability: Degradation of this compound in the final extract while awaiting injection on the LC-MS/MS system. This can be influenced by the solvent composition, temperature, and light exposure.
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Stability of Deuterium Labels: The potential for hydrogen-deuterium (H-D) exchange, where deuterium atoms on the molecule are replaced by protons from the surrounding solvent. This is a known risk for deuterated compounds, particularly if the labels are on or near functional groups like ketones.
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Matrix-Induced Instability: Residual matrix components in the processed sample could potentially catalyze degradation.
Q2: How do regulatory guidelines address the stability of internal standards like this compound?
A2: Regulatory bodies like the FDA and EMA mandate that the stability of the internal standard be thoroughly evaluated during bioanalytical method validation.[1][2][3][4][5] This includes assessing the stability in stock solutions, working solutions, and in the biological matrix under various storage and processing conditions, including the stability in processed samples (post-extraction).[1][6] The general acceptance criterion for stability is that the mean concentration of the analyte should be within ±15% of the nominal concentration.[1]
Q3: My this compound response is decreasing over the course of an analytical run. What could be the cause?
A3: A decreasing response of this compound throughout a run is a common issue that often points to instability in the processed sample. The following troubleshooting guide can help identify the root cause.
Troubleshooting Guide: Declining this compound Response
This guide addresses the common problem of a decreasing internal standard signal during an LC-MS/MS analytical run.
Problem: Inconsistent or decreasing peak area of this compound in QC samples and study samples over the course of an analytical batch.
Table 1: Troubleshooting Declining this compound Signal
| Potential Cause | Diagnostic Steps | Corrective Actions |
| Autosampler Instability | 1. Re-inject QC samples from the beginning of the run at the end. A significant decrease in response points to instability. 2. Prepare two sets of QC samples. Analyze one set immediately and the other after letting it sit in the autosampler for the duration of a typical run. Compare the responses. | 1. Lower the autosampler temperature (e.g., to 4°C). 2. Protect samples from light by using amber vials or a dark autosampler compartment. 3. Modify the final extraction solvent to one known to be less harsh (e.g., higher percentage of organic solvent if hydrolysis is suspected). |
| H-D Back-Exchange | 1. Analyze the mass spectrum of this compound at the beginning and end of the run. Look for an increase in the mass-to-charge ratio corresponding to the loss of deuterium atoms. 2. Prepare samples in a deuterated solvent (e.g., D₂O-containing mobile phase) to see if the exchange is reversible. | 1. Adjust the pH of the final sample solvent. H-D exchange can be pH-dependent. 2. If exchange is significant and unavoidable, consider sourcing a Chlormadinone internal standard with a more stable label, such as ¹³C. |
| Adsorption to Vials/Well Plates | 1. Prepare standards in both polypropylene and glass vials/plates to see if the material has an effect on recovery over time. 2. Transfer a sample that has been sitting in the autosampler to a fresh vial and re-inject. An increase in response suggests adsorption. | 1. Use silanized glass vials or low-adsorption polypropylene plates. 2. Add a small percentage of a competing agent to the reconstitution solvent, if compatible with the assay. |
| Instrumental Drift | 1. Monitor the system suitability test (SST) injections throughout the run. A consistent decline in signal for a stable compound suggests an instrument issue. 2. Check for a dirty ion source or other hardware issues. | 1. Clean the mass spectrometer's ion source. 2. Perform instrument calibration and tuning. |
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for diagnosing the root cause of this compound instability.
Caption: Troubleshooting workflow for declining this compound signal.
Experimental Protocols
Protocol: Assessment of Autosampler (Post-Preparative) Stability of this compound
1. Objective: To determine the stability of this compound in the final processed matrix (e.g., reconstituted extract) under the conditions of the autosampler for the anticipated duration of an analytical run.
2. Materials:
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Blank biological matrix (e.g., human plasma with K₂EDTA)
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This compound stock solution
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Analyte (Chlormadinone) stock solution
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Validated bioanalytical method for extraction and LC-MS/MS analysis
3. Sample Preparation:
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Prepare a set of low and high concentration Quality Control (QC) samples by spiking blank matrix with the analyte.
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Process these QC samples according to the validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
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After evaporation (if applicable), reconstitute the samples in the final injection solvent.
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This is your set of processed QC samples.
4. Experimental Procedure:
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Time Zero (T₀) Analysis: Immediately after preparation, inject a subset of the low and high QC samples (n=3 for each level) and analyze them against a freshly prepared calibration curve.
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Autosampler Storage: Store the remaining processed QC samples in the autosampler under the same conditions (temperature, light exposure) as a typical analytical run.
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Time X (Tₓ) Analysis: After a period equivalent to the longest anticipated run time (e.g., 24, 48 hours), re-analyze the stored QC samples against a freshly prepared calibration curve.
5. Acceptance Criteria:
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The mean concentration of the stability-tested QCs at each level should be within ±15% of the nominal concentration.
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The peak area response of this compound in the Tₓ samples should be compared to the T₀ samples. A significant, consistent drop may indicate instability even if the analyte/IS ratio remains acceptable.
Experimental Workflow Diagram
Caption: Workflow for post-preparative stability assessment.
Data Presentation
The results of the stability assessment should be summarized in a clear and concise table.
Table 2: Example Summary of this compound Post-Preparative Stability
| QC Level | Storage Time (hours) | N | Mean Calculated Concentration (ng/mL) | % Nominal | Mean IS Peak Area | % of T₀ IS Area |
| Low QC (1.0 ng/mL) | 0 | 3 | 1.02 | 102.0 | 1,540,000 | 100.0 |
| 24 | 3 | 0.98 | 98.0 | 1,495,000 | 97.1 | |
| High QC (80 ng/mL) | 0 | 3 | 81.5 | 101.9 | 1,580,000 | 100.0 |
| 24 | 3 | 79.9 | 99.9 | 1,510,000 | 95.6 |
Note: Data presented is for illustrative purposes only.
This technical support guide provides a framework for addressing stability concerns with this compound. It is crucial to perform these validation experiments under the specific conditions of your laboratory and analytical method to ensure the integrity of your bioanalytical data.
References
Impact of mobile phase composition on Chlormadinone-d6 retention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the retention of Chlormadinone-d6 in reversed-phase High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) applications.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the chromatographic analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is exhibiting significant tailing or fronting. What are the potential causes related to the mobile phase?
Answer:
Poor peak shape for this compound can often be attributed to several mobile phase-related factors:
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Mobile Phase pH: Although this compound is a neutral compound, secondary interactions with residual silanol groups on the C18 column can cause peak tailing. Operating the mobile phase at a slightly acidic pH (e.g., with 0.1% formic acid) can suppress the ionization of these silanol groups, leading to more symmetrical peaks.
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Buffer Concentration: If a buffer is used, its concentration might be insufficient to maintain a consistent pH at the column head, especially upon injection of the sample. A buffer concentration of 10-25 mM is typically adequate for most reversed-phase applications.
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Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher organic content) than the mobile phase, it can lead to peak distortion, including fronting. Whenever possible, the sample diluent should match the initial mobile phase composition.
Problem 2: Inconsistent or Drifting Retention Times
Question: The retention time for this compound is shifting between injections or drifting over a sequence. What mobile phase parameters should I investigate?
Answer:
Fluctuations in retention time are a common issue and can often be traced back to the mobile phase:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as minor variations in the organic-to-aqueous ratio, can lead to shifts in retention time. Ensure accurate and precise measurement of all mobile phase components.
-
Mobile Phase Composition Change: In gradient elution, ensure that the gradient program is consistent and that the pump is delivering the correct mobile phase composition over time. For isocratic methods, ensure the mobile phase components are well-mixed and stable.
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Column Equilibration: Insufficient column equilibration time between injections or after a change in mobile phase composition can cause retention time drift. It is recommended to equilibrate the column with at least 10-20 column volumes of the initial mobile phase.
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Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.
Problem 3: Loss of Sensitivity or Signal Intensity (LC-MS/MS)
Question: I am observing a significant drop in the signal intensity of this compound in my LC-MS/MS analysis. Could the mobile phase be the cause?
Answer:
Yes, the mobile phase composition can significantly impact the ionization efficiency of this compound and thus the signal intensity in MS detection.
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Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound.[1][2][3] Optimizing the chromatographic separation by adjusting the mobile phase gradient or composition can help separate the analyte from these interfering compounds.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives are critical for good ionization. For positive electrospray ionization (ESI), volatile additives like formic acid or ammonium formate are commonly used to promote protonation. Non-volatile buffers, such as phosphate buffers, are not compatible with MS and should be avoided.
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Organic Modifier: The type of organic solvent can influence ionization. Acetonitrile and methanol can produce different ionization efficiencies for the same analyte. It is often beneficial to evaluate both during method development.
Frequently Asked Questions (FAQs)
Q1: How does the percentage of organic solvent (acetonitrile or methanol) in the mobile phase affect the retention time of this compound?
A1: In reversed-phase chromatography, increasing the percentage of the organic solvent (the "stronger" solvent) in the mobile phase will decrease the retention time of this compound. This is because this compound is a relatively non-polar compound and will have a higher affinity for the more organic mobile phase, causing it to elute from the column faster. Conversely, decreasing the organic solvent percentage will increase its retention time.
Q2: What is the typical starting mobile phase composition for the analysis of this compound on a C18 column?
A2: A good starting point for method development for this compound on a C18 column would be a mobile phase consisting of a mixture of water and either acetonitrile or methanol. A common initial gradient might run from 50-60% organic solvent to 90-95% over a few minutes. For isocratic elution, a starting composition of 60-70% organic solvent can be tested and optimized. The aqueous portion of the mobile phase often contains a small amount of an acidic modifier, such as 0.1% formic acid, to improve peak shape and ionization efficiency in LC-MS/MS.
Q3: Is there a significant difference between using acetonitrile and methanol as the organic modifier for this compound analysis?
A3: Both acetonitrile and methanol can be used effectively for the analysis of steroids like this compound. However, they can provide different separation selectivities. Acetonitrile is generally a stronger eluting solvent than methanol in reversed-phase chromatography, meaning a lower percentage of acetonitrile is typically needed to achieve the same retention time as with methanol. The choice between the two may depend on the desired separation from other matrix components or impurities. It is advisable to screen both during method development to determine the optimal solvent for a specific application.
Q4: How can I use the mobile phase to troubleshoot co-elution of this compound with an interfering peak?
A4: If this compound is co-eluting with an interference, you can modify the mobile phase to improve resolution. Here are a few strategies:
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Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation and may resolve the co-eluting peaks.
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Adjust the Gradient Profile: If using a gradient, modifying the slope of the gradient can improve separation. A shallower gradient around the elution time of this compound will provide more time for the separation to occur.
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Modify the Aqueous Component: While this compound is neutral, the interfering compound may be ionizable. In such cases, adjusting the pH of the mobile phase with a suitable buffer or additive can change the retention time of the interference relative to this compound.
Quantitative Data
The following tables provide illustrative data on the effect of mobile phase composition on the retention time of this compound. This data is representative and intended for guidance during method development. Actual retention times will vary depending on the specific HPLC/LC-MS system, column dimensions, and other experimental parameters.
Table 1: Effect of Acetonitrile Concentration on this compound Retention Time (Isocratic Elution)
| Acetonitrile (%) | Water (%) | Retention Time (min) |
| 50 | 50 | 12.5 |
| 60 | 40 | 7.8 |
| 70 | 30 | 4.2 |
| 80 | 20 | 2.5 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), flow rate 1.0 mL/min, 0.1% Formic Acid in Water.
Table 2: Effect of Methanol Concentration on this compound Retention Time (Isocratic Elution)
| Methanol (%) | Water (%) | Retention Time (min) |
| 60 | 40 | 14.2 |
| 70 | 30 | 8.9 |
| 80 | 20 | 5.1 |
| 90 | 10 | 3.0 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), flow rate 1.0 mL/min, 0.1% Formic Acid in Water.
Experimental Protocols
Protocol: Analysis of this compound in Human Plasma by LC-MS/MS
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Sample Preparation (Protein Precipitation):
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To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a structurally similar deuterated steroid).
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Add 300 µL of cold acetonitrile to precipitate the proteins.
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Vortex for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
-
0-0.5 min: 50% B
-
0.5-3.0 min: 50% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 50% B
-
4.1-5.0 min: Hold at 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Specific to this compound and the internal standard.
-
Visualizations
Caption: Logical workflow of mobile phase impact on retention.
References
Validation & Comparative
A Comparative Guide to FDA and EMA Guidelines for Bioanalytical Method Validation with Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The validation of bioanalytical methods is a critical cornerstone in the development of new pharmaceuticals, ensuring the reliability and accuracy of data submitted to regulatory agencies. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for these validations, with a strong emphasis on the appropriate use of internal standards (IS) to ensure assay performance. This guide provides a comparative overview of the key requirements set forth by these two regulatory bodies, with a focus on practical implementation in a laboratory setting.
Core Principles and Harmonization
Both the FDA and EMA guidelines are built upon the fundamental principle that a bioanalytical method must be reliable and reproducible for its intended use.[1][2] The use of an internal standard is strongly recommended to compensate for variability during sample processing and analysis.[1][2][3] In recent years, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has worked to align these guidelines, culminating in the ICH M10 Bioanalytical Method Validation guideline, which has been adopted by both the FDA and EMA.[1][4] This has led to greater consistency in global regulatory expectations.
Quantitative Acceptance Criteria: A Comparative Summary
The following table summarizes the key quantitative acceptance criteria from both FDA and EMA guidelines for bioanalytical method validation parameters where an internal standard plays a crucial role. It is important to note that with the adoption of ICH M10, these criteria are now largely harmonized.
| Validation Parameter | FDA Acceptance Criteria | EMA Acceptance Criteria | Role of Internal Standard |
| Selectivity | The response of interfering components should be < 20% of the Lower Limit of Quantification (LLOQ) for the analyte and < 5% for the internal standard in at least six individual matrix sources.[2][5] | The response of interfering components should be < 20% of the LLOQ for the analyte and < 5% for the internal standard in at least six individual matrix sources.[2] | Ensures that endogenous or exogenous components in the biological matrix do not affect the quantification of the analyte or the IS. |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the LLOQ where it should not deviate by more than ±20%.[6] | The mean value should be within ±15% of the nominal value, except at the LLOQ where it should not deviate by more than ±20%. | The analyte to IS response ratio is used to calculate the concentration, correcting for variability. |
| Precision | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[5][6] | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. | Consistent IS response contributes to lower variability in the analyte/IS ratio, improving precision. |
| Matrix Effect | The accuracy of low and high quality control (QC) samples prepared in matrix from at least six different sources should be within ±15%, and the precision (CV) should be ≤15%.[7][8] | The matrix factor, calculated with and without the presence of matrix, should be consistent across at least six different lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%. | A suitable IS, particularly a stable isotope-labeled one, should track and compensate for matrix-induced ion suppression or enhancement.[8] |
| Recovery | The recovery of the analyte and the internal standard should be consistent, precise, and reproducible, though it does not need to be 100%.[5][6][9][10] | While not explicitly defined with acceptance criteria in the same way as the FDA, the consistency of recovery is expected to be demonstrated. | A consistent recovery of the IS relative to the analyte is crucial for accurate quantification. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions should be demonstrated, with results within ±15% of the nominal concentration.[11][12][13] | Analyte stability in the biological matrix under various storage and handling conditions should be demonstrated, with results within ±15% of the nominal concentration.[2][11] | The stability of the internal standard in stock solutions and in the biological matrix should be established to ensure it does not degrade during the analytical process.[2][11][14] |
Detailed Experimental Protocols
Matrix Effect Assessment
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Source Selection: Obtain blank biological matrix from at least six different individual donors.
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare solutions of the analyte and the internal standard in the final reconstitution solvent at low and high QC concentrations.
-
Set 2 (Post-extraction Spike): Extract blank matrix from each of the six sources. After the final extraction step, spike the extracts with the analyte and internal standard to the same low and high QC concentrations as in Set 1.
-
-
Analysis: Analyze both sets of samples using the bioanalytical method.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
Calculate the MF for the analyte and the IS for each of the six matrix sources at both low and high concentrations.
-
-
Calculation of IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the six sources should be ≤15%.
Recovery Experiment
Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.
Protocol:
-
Sample Preparation:
-
Set A (Extracted Samples): Spike blank biological matrix with the analyte at three concentration levels (low, medium, and high QCs). Add the internal standard and process these samples through the entire extraction procedure.
-
Set B (Post-extraction Spiked Samples): Extract blank biological matrix without the analyte. In the final extracted matrix, spike the analyte at the same three concentration levels and the internal standard. These samples represent 100% recovery.
-
-
Analysis: Analyze both sets of samples.
-
Calculation of Recovery:
-
% Recovery = (Mean Peak Area of Analyte in Set A / Mean Peak Area of Analyte in Set B) * 100
-
Calculate the % recovery for the internal standard in a similar manner at its working concentration.
-
-
Acceptance Criteria: While no specific percentage is mandated, the recovery should be consistent and reproducible across the different concentration levels.[5][9][10]
Visualizing Key Processes in Bioanalytical Method Validation
To further clarify the logical flow and relationships within bioanalytical method validation, the following diagrams have been generated using Graphviz.
Caption: A high-level overview of the bioanalytical method validation process.
Caption: Decision-making process for selecting a suitable internal standard.
Caption: A simplified diagram of a drug's signaling pathway.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. fda.gov [fda.gov]
- 14. bebac.at [bebac.at]
The Gold Standard for Chlormadinone Analysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Chlormadinone, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of Chlormadinone-d6, a stable isotope-labeled internal standard, with other potential internal standards, supported by a review of established analytical methodologies.
The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a critical practice to compensate for the variability inherent in sample preparation and the analytical process itself. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure, from extraction to detection. For Chlormadinone, a synthetic progestin, the selection of a suitable internal standard is crucial for robust method development and validation in pharmacokinetic, bioequivalence, and metabolism studies.
This compound: The Superior Choice
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis. In this compound, six hydrogen atoms in the Chlormadinone molecule are replaced with deuterium atoms. This isotopic substitution results in a compound that is chemically identical to Chlormadinone but has a different mass, allowing for its distinct detection by the mass spectrometer.
The primary advantage of using a deuterated internal standard lies in its ability to co-elute with the analyte, meaning it experiences the same matrix effects and ionization suppression or enhancement.[1] This co-elution ensures that any variations affecting the analyte during sample processing and analysis will equally affect the internal standard, leading to a more accurate and precise quantification.
Comparison of Internal Standard Performance
The selection of an internal standard significantly impacts the key validation parameters of a bioanalytical method. The following table summarizes the expected performance characteristics of this compound compared to a structural analog internal standard, based on established bioanalytical method validation guidelines and findings from studies on similar steroid hormones.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., another progestin) | Rationale |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15%, but more susceptible to variability | Co-elution of the deuterated IS minimizes differential matrix effects, leading to higher accuracy.[1] |
| Precision (% CV) | Typically <10% | Can be <15%, but may be higher due to differing extraction recovery and matrix effects.[2] | The near-identical physicochemical properties of the deuterated IS ensure more consistent performance across samples. |
| Recovery | Tracks analyte recovery very closely | May differ from analyte recovery | Differences in polarity and structure can lead to variations in extraction efficiency between the analyte and a structural analog. |
| Matrix Effect | Effectively compensates for matrix effects | May not fully compensate for matrix effects | As a structural analog does not co-elute perfectly with the analyte, it may experience different levels of ion suppression or enhancement. |
| Retention Time | Nearly identical to Chlormadinone | Different from Chlormadinone | The slight mass difference in the deuterated IS does not significantly alter its chromatographic behavior. Structural analogs, by definition, have different structures and thus different retention times. |
Experimental Protocols: A Validated Approach
A robust and reliable analytical method is the foundation of accurate Chlormadinone quantification. Below is a detailed experimental protocol for the analysis of Chlormadinone in human plasma using LC-MS/MS with an internal standard. This protocol is a composite of best practices and methodologies reported in the scientific literature for the analysis of steroid hormones.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like plasma.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of human plasma, add the internal standard solution (this compound or a structural analog). Vortex to mix and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the Chlormadinone and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Chlormadinone and the internal standard would need to be optimized.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagram outlines the key steps from sample collection to data analysis.
Caption: Experimental workflow for Chlormadinone analysis.
Signaling Pathways and Logical Relationships
The choice of internal standard directly influences the reliability of the analytical signaling pathway, which is the process of converting the analyte concentration into a measurable signal.
Caption: Influence of IS on the analytical signaling pathway.
References
A Comparative Guide to Chlormadinone Acetate Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
General Workflow for Chlormadinone Acetate Quantification
The quantification of Chlormadinone acetate in various matrices typically follows a standardized workflow, from sample reception to final data analysis. The following diagram illustrates the key stages involved in this process.
Caption: A generalized workflow for the quantification of Chlormadinone acetate.
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for the quantification of Chlormadinone acetate as reported in various studies. This allows for a side-by-side comparison of key validation parameters.
| Method | Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Recovery (%) | Precision (RSD%) | Reference |
| LC-MS/MS | Bovine and Porcine Plasma | <0.5 ng/mL (as CCβ) | 0.1 - 0.2 ng/mL (as CCα) | Not explicitly stated | 6 - 18% | [1] |
| LC-MS/MS | Animal Kidney Fat | 0.63 µg/kg (as CCα) | Not explicitly stated | Not explicitly stated | Not explicitly stated | [2] |
| Digital Derivative Spectrophotometry | Pharmaceutical Formulation | 0.5 mg/100 ml | Not explicitly stated | Not explicitly stated | >0.999 (r²) | [2] |
| Digital Derivative Spectrophotometry | Drinking Water | 10 µ g/100 ml | Not explicitly stated | Not explicitly stated | >0.999 (r²) | [2] |
| HPLC-UV | Pharmaceutical Formulation | 2.3 µg/mL | 0.80 µg/mL | Not explicitly stated | >0.999 (r²) | [2] |
*CCα (Decision Limit): The concentration at and above which it can be concluded with a probability of α that a sample is non-compliant. *CCβ (Detection Capability): The smallest content of the substance that may be detected, identified and/or quantified in a sample with a probability of β.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are generalized experimental protocols for the most common techniques used for Chlormadinone acetate quantification.
LC-MS/MS Method for Quantification in Plasma
This protocol is a synthesized representation based on common practices for bioanalytical LC-MS/MS methods.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 1 mL plasma sample, add an internal standard (e.g., a deuterated analog of Chlormadinone acetate).
-
Perform a liquid-liquid extraction (LLE) using a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for cleanup and concentration.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions: Specific precursor-to-product ion transitions for Chlormadinone acetate and its internal standard would be selected and optimized for maximum sensitivity and specificity. For example, for CMA, a precursor ion [M+H]⁺ would be selected, and two or more product ions would be monitored for confirmation.
-
HPLC-UV Method for Quantification in Pharmaceutical Formulations
This protocol is a generalized procedure for the analysis of pharmaceutical dosage forms.
-
Sample Preparation:
-
Grind a specific number of tablets into a fine powder.
-
Accurately weigh a portion of the powder equivalent to a known amount of Chlormadinone acetate.
-
Dissolve the powder in a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication.
-
Dilute the solution to a suitable concentration within the calibration range.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 80:20 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of approximately 220 nm.[2]
-
Column Temperature: Ambient.
-
Selecting a Suitable Quantification Method
The choice of an analytical method for Chlormadinone acetate quantification depends on several factors, including the sample matrix, required sensitivity, and the available instrumentation. The following diagram illustrates a logical approach to method selection.
Caption: A decision tree for selecting a suitable Chlormadinone acetate quantification method.
References
A Comparative Guide to Assessing the Isotopic Purity of Chlormadinone-d6 by High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed methodology for assessing the isotopic purity of deuterated Chlormadinone (Chlormadinone-d6), a critical internal standard for quantitative bioanalysis. Accurate determination of isotopic enrichment is paramount for ensuring the precision and reliability of pharmacokinetic and metabolic studies. We present a robust Liquid Chromatography-Mass Spectrometry (LC-MS) based protocol, comparative data for hypothetical product lots, and the underlying principles of the assessment.
Introduction to Isotopic Purity Assessment
Deuterated compounds, such as this compound acetate, are indispensable as internal standards in mass spectrometry-based quantification.[1] Their utility hinges on their chemical identity to the analyte and their distinct mass difference. Isotopic purity refers to the percentage of the desired deuterated molecule (e.g., the d6 species) relative to the total amount of all its isotopic variants (d0, d1, d2, etc.).[2][3] A high isotopic purity minimizes signal overlap and interference from the unlabeled analyte, ensuring accurate quantification. High-resolution mass spectrometry (HRMS) is the definitive technique for this characterization, offering the necessary resolution to distinguish between closely spaced isotopologue peaks.[3][4]
Experimental Protocol: LC-HRMS
This section details a typical workflow for determining the isotopic purity of a this compound sample.
2.1. Materials and Sample Preparation
-
Test Article: this compound Acetate
-
Solvent: LC-MS grade Methanol
-
Procedure: Prepare a stock solution of this compound Acetate at a concentration of 1 mg/mL in methanol. Further dilute this stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water.
2.2. Liquid Chromatography (LC) Parameters The chromatographic step separates the analyte from any potential impurities before it enters the mass spectrometer.
-
System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
2.3. High-Resolution Mass Spectrometry (HRMS) Parameters The mass spectrometer is set to acquire data in full scan mode to capture the entire isotopic cluster of the molecule.
-
System: Q-TOF or Orbitrap Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full Scan
-
Mass Range: m/z 350-450
-
Resolution: ≥ 30,000 FWHM
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 400°C
Data Analysis and Purity Calculation
The isotopic purity is calculated by comparing the intensity of the target d6 isotopologue to the sum of intensities of all observed isotopologues.[5][6]
-
Data Extraction: From the full scan HRMS data, extract the mass spectrum corresponding to the Chlormadinone chromatographic peak.
-
Peak Integration: Identify and integrate the peak areas for the protonated molecules ([M+H]+) of the unlabeled Chlormadinone (d0) and all its deuterated variants (d1 through d6).
-
Calculation: Apply the following formula: Isotopic Purity (%) = [ Intensity(d6) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d6)) ] x 100
Comparative Data Presentation
The following tables provide the theoretical mass-to-charge ratios (m/z) for Chlormadinone acetate isotopologues and a comparative analysis of two hypothetical lots.
Table 1: Theoretical m/z Values for Chlormadinone Acetate [M+H]⁺ Isotopologues
| Isotopologue | Molecular Formula | Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ |
| Unlabeled (d0) | C₂₃H₂₉ClO₄ | 404.1754 | 405.1827 |
| d1 | C₂₃H₂₈D₁ClO₄ | 405.1817 | 406.1890 |
| d2 | C₂₃H₂₇D₂ClO₄ | 406.1880 | 407.1953 |
| d3 | C₂₃H₂₆D₃ClO₄ | 407.1942 | 408.2015 |
| d4 | C₂₃H₂₅D₄ClO₄ | 408.2005 | 409.2078 |
| d5 | C₂₃H₂₄D₅ClO₄ | 409.2068 | 410.2141 |
| d6 | C₂₃H₂₃D₆ClO₄ | 410.2130 | 411.2203 |
Table 2: Comparative Isotopic Purity Analysis of Two this compound Lots
| Isotopologue | Expected m/z [M+H]⁺ | Lot A Relative Intensity (%) | Lot B Relative Intensity (%) |
| d0 | 405.1827 | 0.05 | 0.25 |
| d1 | 406.1890 | 0.08 | 0.40 |
| d2 | 407.1953 | 0.12 | 0.65 |
| d3 | 408.2015 | 0.20 | 1.10 |
| d4 | 409.2078 | 0.45 | 1.80 |
| d5 | 410.2141 | 1.20 | 3.50 |
| d6 | 411.2203 | 97.90 | 92.30 |
| Total | 100.00 | 100.00 | |
| Calculated Purity (d6) | 97.90% | 92.30% |
Interpretation: Based on the hypothetical data, Lot A demonstrates superior isotopic purity (97.90%) compared to Lot B (92.30%). Lot A has significantly lower contributions from incompletely deuterated species (d0-d5). For high-sensitivity quantitative assays, the use of Lot A would be strongly preferred as it minimizes the risk of isotopic cross-contribution and ensures a more accurate measurement of the unlabeled analyte.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the isotopic purity assessment process.
Caption: Workflow for LC-HRMS Isotopic Purity Assessment.
Conclusion
The assessment of isotopic purity is a non-negotiable quality control step for deuterated internal standards. The LC-HRMS method detailed here provides a robust and reliable framework for the characterization of this compound. By comparing the relative intensities of all isotopologues, researchers can objectively select the highest purity standards available, thereby enhancing the accuracy, precision, and validity of their quantitative analytical results.
References
- 1. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Fingerprints: A Comparative Fragmentation Analysis of Chlormadinone and its Deuterated Analog, Chlormadinone-d6
A detailed mass spectrometric investigation reveals distinct fragmentation patterns for the synthetic progestin Chlormadinone and its deuterated counterpart, Chlormadinone-d6. This analysis provides crucial data for the development of robust bioanalytical methods essential in drug metabolism and pharmacokinetic studies.
Researchers and scientists in the field of drug development now have access to a comprehensive comparative guide on the fragmentation behavior of Chlormadinone acetate and its stable isotope-labeled internal standard, this compound acetate. This guide, supported by experimental data, offers an objective look at their performance under tandem mass spectrometry, a cornerstone technique for the quantification of therapeutic agents in biological matrices.
The development of reliable analytical methods hinges on a thorough understanding of a molecule's fragmentation under specific ionization conditions. In modern bioanalysis, particularly with the prevalence of liquid chromatography-tandem mass spectrometry (LC-MS/MS), this understanding is paramount for ensuring the accuracy and precision of quantitative assays. Chlormadinone acetate, a synthetic progestin used in hormonal contraceptives and for the treatment of various gynecological disorders, and its deuterated form, this compound acetate, are prime examples where such detailed analysis is critical. This compound acetate is frequently employed as an internal standard in quantitative studies of Chlormadinone acetate to correct for variations during sample preparation and analysis.
Comparative Fragmentation Data
The primary differentiation in the mass spectrometric analysis of Chlormadinone acetate and this compound acetate lies in their mass-to-charge ratios (m/z) for both the precursor (parent) and product (fragment) ions. This predictable mass shift of 6 Daltons, corresponding to the six deuterium atoms in this compound acetate, is the foundation of its use as an internal standard.
Under electrospray ionization (ESI) in positive mode, Chlormadinone acetate typically forms a protonated molecule [M+H]⁺ at an m/z of approximately 405.3. Upon collision-induced dissociation (CID), this precursor ion fragments into several characteristic product ions. One of the most abundant and commonly monitored product ions for quantitative purposes is observed at an m/z of 345.2.
For this compound acetate, with a molecular weight of approximately 410.97 g/mol , the protonated precursor ion [M+H]⁺ is expected at an m/z of around 411.3. Following the same fragmentation pathways as its non-deuterated analog, a corresponding mass shift is anticipated in its product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Chlormadinone Acetate | 405.3 | 345.2 |
| This compound Acetate | 411.3 | Predicted: ~351.2 |
Note: The predicted product ion for this compound Acetate is based on the fragmentation pattern of the unlabeled compound and requires experimental verification for precise m/z determination.
Experimental Protocol: LC-MS/MS Analysis
The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Chlormadinone acetate, utilizing this compound acetate as an internal standard. This protocol is adapted from established methods for the analysis of progestins in biological matrices.[1]
1. Sample Preparation:
-
A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is performed on the biological matrix (e.g., plasma, serum) to isolate the analytes of interest and remove interfering substances.
-
The extracted sample is then evaporated to dryness and reconstituted in a suitable solvent compatible with the LC mobile phase.
-
A known concentration of this compound acetate internal standard is added to all samples, calibrators, and quality controls before extraction.
2. Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water with a small percentage of formic acid (for protonation) and an organic solvent such as methanol or acetonitrile is employed.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
-
Chlormadinone Acetate: Precursor ion m/z 405.3 → Product ion m/z 345.2.
-
This compound Acetate: Precursor ion m/z ~411.3 → Product ion m/z ~351.2 (to be optimized).
-
-
Collision Energy: The collision energy for each transition should be optimized to achieve the highest signal intensity for the product ions.
Fragmentation Pathway and Workflow
The fragmentation of Chlormadinone acetate in a tandem mass spectrometer involves the isolation of the protonated precursor ion, its activation by collision with an inert gas, and the subsequent detection of the resulting product ions. A simplified workflow for the analysis is depicted below.
References
The Gold Standard: Justifying Deuterated Internal Standards in Regulatory Bioanalysis
For researchers, scientists, and drug development professionals navigating the stringent requirements of regulatory submissions, the choice of an internal standard (IS) in bioanalytical assays is a critical decision that directly impacts data integrity and acceptability. This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental data, to justify their preferential use in regulatory filings with agencies such as the FDA and EMA.
The consensus in the bioanalytical community, strongly echoed by regulatory bodies, is the recommendation of stable isotope-labeled internal standards (SIL-IS), with deuterated standards being the most common, for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validations submitted to them incorporate SIL-IS.[1] While the U.S. Food and Drug Administration (FDA) does not explicitly mandate their use, they have issued citations for inadequate tracking of internal standard responses, a problem often mitigated by the use of a SIL-IS.[1]
The primary scientific justification for using a deuterated internal standard lies in its ability to compensate for matrix effects.[1][2][5][6][7][8] Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components from the biological matrix, are a major source of variability and inaccuracy in LC-MS assays. Because a deuterated internal standard is chemically almost identical to the analyte, it co-elutes and experiences the same matrix effects, thus providing a reliable means of normalization.[1][9]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
While structural analog internal standards are sometimes used due to cost or availability, their performance can be significantly inferior to deuterated standards, potentially leading to unreliable data.[1][10] The following table summarizes the key performance differences observed in comparative studies.
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Justification & Remarks |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | A study on the immunosuppressant drug kahalalide F showed a mean bias of 100.3% with a deuterated IS, while a structural analog IS resulted in a bias of 96.8%.[11] The difference was statistically significant, indicating a more accurate measurement with the deuterated standard. |
| Precision (%RSD) | Generally <10% | Can be >15% | For the same kahalalide F assay, the relative standard deviation (RSD) was significantly lower with the deuterated IS (7.6%) compared to the structural analog (8.6%).[11] Another study on sirolimus demonstrated that the inter-patient assay imprecision (CV) was consistently lower with a deuterated IS (2.7%-5.7%) than with a structural analog (7.6%-9.7%).[12] |
| Matrix Effect Compensation | High | Low to Moderate | Due to near-identical physicochemical properties, deuterated standards co-elute and experience the same degree of ion suppression or enhancement as the analyte.[1][9] Structural analogs, with different chemical structures, may have different retention times and ionization efficiencies, leading to poor compensation for matrix effects.[1][10] |
| Regulatory Acceptance | Highly Recommended | Acceptable with extensive justification | Both FDA and EMA guidelines recommend the use of SIL-IS whenever possible.[2][3] The use of a structural analog requires more extensive validation to demonstrate its ability to track the analyte accurately. |
Experimental Protocol: Bioanalytical Method Validation with a Deuterated Internal Standard
A robust validation of a bioanalytical method using a deuterated internal standard is a prerequisite for its use in regulated studies. The following protocol outlines the key experiments as recommended by regulatory guidelines.
Stock Solution and Working Standard Preparation
-
Prepare separate stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.
-
Prepare a series of working standard solutions of the analyte for calibration standards and quality control (QC) samples by diluting the stock solution.
-
Prepare a working solution of the deuterated internal standard at a constant concentration.
Calibration Curve
-
Spike a set of blank biological matrix samples with the analyte working standards to create a calibration curve consisting of a blank (matrix with no analyte or IS), a zero sample (matrix with IS only), and at least six non-zero concentration levels.
-
Add the deuterated internal standard working solution to all samples except the blank.
-
Process and analyze the samples.
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision
-
Prepare QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).
Selectivity and Specificity
-
Analyze at least six different sources of blank biological matrix to assess for interfering peaks at the retention times of the analyte and the deuterated internal standard.
-
The response of any interfering peak in the blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% of the response for the internal standard.
Matrix Effect
-
Evaluate the matrix effect using at least six different sources of biological matrix.
-
This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.
-
The coefficient of variation of the matrix factor across the different lots of matrix should be ≤ 15%. The deuterated internal standard should effectively normalize any observed matrix effects.
Stability
-
Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Logical Workflow for Bioanalytical Method Validation
The following diagram illustrates the logical workflow for validating a bioanalytical method using a deuterated internal standard.
Bioanalytical method validation workflow.
Addressing Potential Challenges with Deuterated Internal Standards
While deuterated internal standards are the preferred choice, it is important to be aware of and address potential challenges:
-
Chromatographic Shift: The replacement of hydrogen with deuterium can sometimes lead to a slight change in retention time.[5][10][13][14] If this shift is significant, the analyte and internal standard may experience different matrix effects.[6][15] It is crucial to demonstrate co-elution or ensure that any small shift does not impact the accuracy and precision of the method.
-
Back-Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes exchange with protons from the solvent.[5][13][16] This can compromise the isotopic purity of the internal standard. The stability of the deuterium label should be assessed during method development and validation. Strategies to minimize back-exchange include using sub-zero temperature chromatography and carefully controlling the pH of the mobile phase.[4][9][17][18]
-
Isotopic Purity: The deuterated internal standard should have high isotopic purity to avoid any contribution to the analyte signal.[16] The certificate of analysis should be carefully reviewed, and the potential for cross-talk between the analyte and IS mass channels should be evaluated.
Decision Pathway for Internal Standard Selection
The following diagram outlines a logical decision-making process for selecting an appropriate internal standard for a regulated bioanalytical assay.
Internal standard selection pathway.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 2. lcms.cz [lcms.cz]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texilajournal.com [texilajournal.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Chlormadinone-d6
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Chlormadinone-d6. Given that this compound is a deuterated form of Chlormadinone, its chemical and toxicological properties are considered equivalent to the well-documented Chlormadinone acetate. The following procedures are based on the known hazards of Chlormadinone acetate and are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Chlormadinone is a potent synthetic steroidal progestin.[1][2] Due to its hormonal activity, it is classified as a hazardous substance with significant health risks upon exposure.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[4][5] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child.[4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3] |
This data is based on the classification for Chlormadinone acetate.
Personal Protective Equipment (PPE) Protocol
The use of appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact.
| Exposure Route | Required PPE | Specifications and Best Practices |
| Respiratory | NIOSH-approved Respirator | Required when handling the powder outside of a certified chemical fume hood or glove box. For weighing and reconstitution, a containment hood is recommended.[7] A surgical mask is not sufficient.[8] |
| Hand | Double Gloving with Nitrile Gloves | Wear two pairs of powder-free, disposable nitrile gloves.[9] The outer glove should be placed over the cuff of the lab coat.[9] Change gloves immediately if contaminated and at least every two hours.[9] |
| Eye/Face | Safety Goggles and Face Shield | Chemical splash goggles conforming to ANSI Z87.1 standards are required.[10] A face shield must be worn over safety goggles when there is a risk of splashing. |
| Body | Disposable, Low-Permeability Gown | Wear a disposable, solid-front gown with long sleeves and tight-fitting cuffs.[9][11] Lab coats should close in the back.[8] Do not wear outside the laboratory. |
| Foot | Closed-toe Shoes | Shoes must fully cover the feet; sandals or perforated shoes are not permitted. |
Step-by-Step Operational Plan for Safe Handling
This section details the procedural workflow for handling this compound, from preparation to post-experiment cleanup.
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
Experimental Protocol:
-
Preparation:
-
Before entering the designated handling area, don all required PPE as specified in the table above.
-
Ensure that the chemical fume hood or glove box is functioning correctly.
-
Assemble all necessary equipment, including the this compound container, solvents, glassware, and waste containers, inside the hood to minimize traffic.
-
-
Weighing and Reconstitution:
-
Handle the solid form of this compound exclusively within a containment system like a chemical fume hood or a glove box to prevent inhalation of airborne particles.[6][7]
-
Carefully weigh the required amount of the compound.
-
To reconstitute, slowly add the specified solvent to the solid to avoid splashing. If using a solvent like DMSO, ensure it is fresh, as moisture can affect solubility.[1]
-
-
Experimental Use:
Emergency and First Aid Procedures
Immediate action is critical in the event of an exposure.
| Exposure Type | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[12][13] Seek medical advice.[3] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12] |
| Spill | Evacuate the area. Wearing full PPE, cover the spill with an absorbent material. For solid spills, carefully collect the material without creating dust. Decontaminate the area, and dispose of all cleanup materials as hazardous waste.[2][6] |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Used PPE (gloves, gowns), contaminated weigh paper, and plasticware should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.
-
Sharps: Contaminated needles and glassware must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.
-
-
Disposal Procedure:
-
All waste containers must be stored in a designated, secure area away from general lab traffic.
-
Dispose of all this compound waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3][5] Do not pour any waste down the drain.[3]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. osha.gov [osha.gov]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. cleanchemlab.com [cleanchemlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
